UBP 1112 is derived from phenylglycine derivatives and belongs to the class of amino acid analogs. It is classified as a metabotropic glutamate receptor antagonist, specifically targeting the mGluR-III subtype, which is implicated in various neurological processes, including synaptic plasticity and neurotransmitter release regulation .
The synthesis of UBP 1112 involves a multi-step chemical process that typically begins with phenylglycine derivatives. The key steps in the synthesis include:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.
The molecular structure of UBP 1112 can be described by its chemical formula . Key features include:
X-ray crystallography or NMR spectroscopy may be used to determine these structural details accurately .
UBP 1112 participates in various chemical reactions that are crucial for its function as a receptor antagonist:
These interactions can be quantitatively analyzed using techniques such as surface plasmon resonance or electrophysiological assays to determine binding affinities and functional impacts on neuronal activity .
The mechanism of action for UBP 1112 primarily involves its role as an antagonist at metabotropic glutamate receptors. Upon binding to mGluR-III:
Experimental data indicate that UBP 1112 can enhance GABA B receptor-mediated inhibitory postsynaptic currents under certain conditions, suggesting a complex interplay between excitatory and inhibitory signaling pathways in the brain .
UBP 1112 exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential therapeutic applications.
UBP 1112 has several significant applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2